molecular formula C17H16ClN5O2S B2696841 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 924827-99-6

2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2696841
CAS No.: 924827-99-6
M. Wt: 389.86
InChI Key: ZZKYBTDUFGGVJW-UHFFFAOYSA-N
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Description

2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of 3-chloro-4-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group may play key roles in binding to enzymes or receptors, modulating their activity. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
  • 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
  • 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11-6-7-13(9-15(11)18)23-17(20-21-22-23)26-10-16(24)19-12-4-3-5-14(8-12)25-2/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYBTDUFGGVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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